2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide
Overview
Description
2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The azetidine ring is known for its ring strain, which imparts unique reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide typically involves the formation of the azetidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under basic conditions. For example, the reaction of a suitable amine with a halogenated precursor can yield the azetidine ring. Subsequent acylation with N-cyclohexylacetamide can be achieved using standard peptide coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form oxetane derivatives.
Reduction: Reduction of the azetidine ring can yield saturated amines.
Substitution: The amino group on the azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reduction.
Substitution: Nucleophilic substitution can be carried out using alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxetane derivatives.
Reduction: Saturated amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Organic Synthesis: Its unique reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Polymer Chemistry: The azetidine ring can be used in the synthesis of polyamines through ring-opening polymerization, which has applications in creating antibacterial and antimicrobial coatings.
Mechanism of Action
The mechanism of action of 2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors in biological systems, potentially modulating their activity. The exact pathways and targets would depend on the specific application and the structure of the compound it is being used to synthesize.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Found in nature and used in the synthesis of biologically active compounds.
4-(3-aminoazetidin-1-yl)pyrimidin-2-amine: Known for its high affinity for histamine receptors and potential central nervous system activity.
Uniqueness
2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide is unique due to its combination of the azetidine ring with a cyclohexylacetamide moiety, which imparts specific steric and electronic properties that can be exploited in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c12-9-6-14(7-9)8-11(15)13-10-4-2-1-3-5-10/h9-10H,1-8,12H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKVBWSXNIFTQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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